Product packaging for Alizapride hydrochloride(Cat. No.:)

Alizapride hydrochloride

Cat. No.: B7909145
M. Wt: 351.8 g/mol
InChI Key: BRECEDGYMYXGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Substituted Benzamide (B126) Pharmacological Development

The pharmacological journey of substituted benzamides began with compounds like sulpiride (B1682569), which emerged in the 1970s. nih.govwiley.com This class of drugs was initially noted for its neuroleptic effects. wiley.com Over time, the therapeutic potential of substituted benzamides expanded, leading to their investigation for conditions seemingly as distinct as dysthymia and schizophrenia. nih.gov The development of new substituted benzamides, such as amisulpride, further solidified their place in pharmacology, with some gaining approval for treating mild forms of depression. nih.gov

The core mechanism proposed for the varied effects of substituted benzamides involves the selective modulation of the dopaminergic system, particularly through the antagonism of dopamine (B1211576) D2 and D3 receptors in the mesocorticolimbic area of the brain. nih.gov This selective action is thought to underpin both their antidepressant and antipsychotic properties. nih.gov The exploration of this drug class has been a dynamic process, with serendipitous discoveries and the repurposing of compounds playing a recurrent role in identifying new therapeutic applications, including their now well-established antiemetic effects. frontiersin.org The investigation into how structural modifications of the basic benzamide scaffold affect receptor affinity and clinical efficacy has been a driving force in their development, leading to the synthesis of numerous derivatives, including alizapride (B1662876). wiley.comwisdomlib.org

Overview of Alizapride Hydrochloride as a Research Compound

This compound is the hydrochloride salt form of alizapride, a methoxy-2-benzamide derivative. invivochem.comnih.gov As a research compound, it is primarily recognized as a dopamine D2 receptor antagonist. invivochem.compatsnap.comselleckchem.com This antagonism is central to its mechanism of action, particularly in the chemoreceptor trigger zone (CTZ) of the brain's medulla, which is a key area for inducing the vomiting reflex. nih.govpatsnap.com By blocking dopamine's effects in the CTZ, alizapride effectively suppresses nausea and vomiting signals. patsnap.comontosight.aincats.io

In addition to its antiemetic properties, alizapride also demonstrates prokinetic effects, meaning it enhances gastrointestinal motility. patsnap.comwikipedia.orgnih.gov This dual action makes it a compound of interest for investigating various gastrointestinal disorders. patsnap.com Research studies have explored its efficacy in preventing nausea and vomiting associated with chemotherapy and postoperative conditions. patsnap.comdrugbank.com The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for pharmaceutical research formulations. ontosight.aimedchemexpress.com

Table 1: Chemical Properties of this compound

Property Value Source(s)
IUPAC Name 6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-3H-benzotriazole-5-carboxamide;hydrochloride nih.gov
Molecular Formula C₁₆H₂₂ClN₅O₂ nih.govontosight.aifishersci.fi
Molar Mass 351.8 g/mol nih.gov
CAS Number 59338-87-3 nih.govselleckchem.comontosight.ai

| Synonyms | Alizapride HCl, Vergentan, Limican, Plitican, Superan | invivochem.comontosight.aiwikipedia.org |

Structural Relationship to Metoclopramide (B1676508) and Other Benzamides

Alizapride is structurally related to other substituted benzamides, most notably metoclopramide. wikipedia.orgnih.govdrugbank.com This class of compounds shares a common benzamide (C₇H₇NO) core structure. wikipedia.org The specific pharmacological properties of each derivative are determined by the different chemical groups substituted onto this core.

In the case of alizapride, the structure is characterized by a benzotriazole (B28993) ring and an N-[(1-allylpyrrolidin-2-yl)methyl] side chain. ontosight.aiwikipedia.org Metoclopramide, while also a benzamide, features a different substitution pattern. These structural differences, though seemingly minor, account for variations in their pharmacological profiles, including receptor binding affinity and potency. ontosight.ai Comparative studies have been a cornerstone of research into these compounds, aiming to elucidate how these structural variations translate into differences in therapeutic efficacy and side effect profiles. nih.govnih.govtandfonline.comtandfonline.comkarger.com

Table 2: Structural and Pharmacological Comparison of Alizapride and Metoclopramide

Feature Alizapride Metoclopramide Source(s)
Core Structure Substituted Benzamide Substituted Benzamide wikipedia.orgdrugbank.com
Primary Mechanism Dopamine D2 receptor antagonist Dopamine D2 receptor antagonist ontosight.aidrugbank.com
Key Structural Feature N-allylpyrrolidinyl and benzotriazole moieties Chloro, amino, and methoxy (B1213986) substitutions on the benzamide ring ontosight.aiwikipedia.org
Pharmacological Effects Antiemetic, Prokinetic Antiemetic, Prokinetic wikipedia.orgnih.gov

| Other Receptor Actions | May have some influence on serotonin (B10506) receptors | 5-HT3 receptor antagonist (at high doses), 5-HT4 receptor agonist | frontiersin.orgpatsnap.com |

Rationale for Continued Academic Inquiry into this compound

Continued academic inquiry into this compound is driven by several factors. A primary area of research involves comparative efficacy studies against other antiemetics, such as metoclopramide and newer agents like serotonin receptor antagonists. nih.govnih.govkarger.com These studies are crucial for defining the precise therapeutic niche and relative effectiveness of alizapride, particularly in challenging contexts like chemotherapy-induced emesis. nih.govtandfonline.comtandfonline.com

Furthermore, research continues to explore the nuances of its pharmacological profile. While its primary action is as a D2 antagonist, its potential interactions with other receptors, such as serotonin receptors, are not fully elucidated and remain an area of investigation. patsnap.com Understanding the complete receptor binding profile could explain subtle differences in efficacy and may open new avenues for its application. The development and validation of stability-indicating analytical methods for alizapride and its degradation products is another focus, which is essential for ensuring the quality and reliability of research formulations. researchgate.net Ongoing research helps to build a more comprehensive understanding of its mechanism, potential therapeutic applications, and its place within the broader class of substituted benzamides. invivochem.compatsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22ClN5O2 B7909145 Alizapride hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-2H-benzotriazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2.ClH/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2;/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRECEDGYMYXGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20974759
Record name 5-Methoxy-N-{[1-(prop-2-en-1-yl)pyrrolidin-2-yl]methyl}-1H-benzotriazole-6-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59338-87-3
Record name Alizapride hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059338873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-N-{[1-(prop-2-en-1-yl)pyrrolidin-2-yl]methyl}-1H-benzotriazole-6-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-allil-2-pirrolidinilmetil)-6-metossi-1H-benzotriazol-5-carbossamide cloridrato
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALIZAPRIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41BT72BOQ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Identity and Synthetic Pathways of Alizapride Hydrochloride

Nomenclature and Standard Identifiers of Alizapride (B1662876) Hydrochloride

The unique chemical structure of alizapride hydrochloride is systematically defined by various international standards, ensuring its unambiguous identification in scientific and regulatory contexts.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-3H-benzotriazole-5-carboxamide;hydrochloride . The freebase form is named N-[(1-Allylpyrrolidin-2-yl)methyl]-6-methoxy-1H-benzo[d] guidechem.comgoogle.comtriazole-5-carboxamide guidechem.com.

CAS Registry Numbers (Hydrochloride and Freebase)

The Chemical Abstracts Service (CAS) has assigned the following registry numbers:

This compound: 59338-87-3 google.com

Alizapride (Freebase): 59338-93-1 guidechem.comnih.gov

Molecular Formula and Molecular Weight

The molecular and structural characteristics of this compound and its freebase are summarized as follows:

This compound: The molecular formula is C16H22ClN5O2, with a molecular weight of approximately 351.8 g/mol google.comresearchgate.netnih.gov.

Alizapride (Freebase): The molecular formula is C16H21N5O2, and its molar mass is 315.377 g·mol−1 guidechem.com.

Common Academic Synonyms

In academic and commercial literature, this compound is also known by several synonyms, including Alizapride HCl, Limican, Plitican, Superan, and Vergentan guidechem.comfda.gov.

Interactive Data Table of this compound Identifiers

Identifier TypeValue
IUPAC Name 6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-3H-benzotriazole-5-carboxamide;hydrochloride
CAS Registry No. 59338-87-3
Molecular Formula C16H22ClN5O2
Molecular Weight 351.8 g/mol
Synonyms Alizapride HCl, Limican, Plitican, Vergentan

Classical Synthetic Methodologies for this compound

The synthesis of this compound is a multi-step process that begins with the formation of the core benzotriazole (B28993) structure, followed by amidation with a substituted pyrrolidine side chain.

Multi-step Synthesis of Alizapride Freebase Precursors

A classical synthetic route to the alizapride freebase precursor, 6-methoxy-1H-benzo[d] guidechem.comgoogle.comtriazole-5-carboxamide, starts from 4-aminosalicylic acid guidechem.com. The process involves a series of chemical transformations to build the required molecular framework.

The initial step is the methylation of 4-aminosalicylic acid. This is typically achieved using a methylating agent such as dimethyl sulfate to convert the phenolic hydroxyl group into a methoxy (B1213986) group, yielding 4-amino-2-methoxybenzoic acid guidechem.com.

Subsequently, a nitration reaction is performed. An aromatic nitro group is introduced into the benzene ring. This step leads to the formation of 4-amino-2-methoxy-5-nitrobenzoic acid guidechem.com.

The nitro group is then reduced to an amino group. A common method for this transformation is catalytic hydrogenation using a catalyst like Raney nickel or iron powder in the presence of a hydrogen source, such as hydrazine hydrate guidechem.comgoogle.com. This step yields 4,5-diamino-2-methoxybenzoic acid.

The formation of the benzotriazole ring is accomplished through diazotization and cyclization . The resulting 4,5-diamino-2-methoxybenzoic acid is treated with sodium nitrite in the presence of an acid, such as hydrochloric or acetic acid guidechem.com. This process converts the two adjacent amino groups into a triazole ring, affording the key intermediate, 6-methoxy-1H-benzotriazole-5-carboxylic acid.

Finally, to obtain the alizapride freebase, the 6-methoxy-1H-benzotriazole-5-carboxylic acid is condensed with 1-allyl-2-aminomethylpyrrolidine guidechem.com. This amidation reaction forms the final carboxamide linkage, completing the synthesis of the alizapride freebase. The hydrochloride salt is then prepared by treating the freebase with hydrochloric acid.

Hydrochloride Salt Formation

To improve its pharmaceutical properties, such as solubility and stability, the Alizapride free base is converted into its hydrochloride salt. medchemexpress.com This is a standard acid-base reaction where the basic Alizapride molecule reacts with hydrochloric acid (HCl). nih.gov The process generally involves dissolving the Alizapride base in a suitable solvent, such as ethanol or acetone, and then treating it with a solution of hydrochloric acid. google.com This leads to the protonation of one of the basic nitrogen atoms in the Alizapride structure, forming the hydrochloride salt which can then be isolated as a crystalline solid. google.com

Modern Advances in this compound Synthesis and Purification

Research in the synthesis of this compound has focused on improving efficiency, yield, and environmental safety.

Development of Efficient and Scalable Synthetic Routes

Patented synthetic routes have been developed to optimize the production of this compound. One such process outlines a multi-step synthesis starting from 4-aminosalicylic acid that aims for high yield and simple operation with reduced pollution. google.com The key intermediates in this process include:

2-methoxy-4-amino-5-nitrobenzoic acid

2-methoxy-4,5-diaminobenzoic acid

5-methoxy-6-carboxy benzotriazole

5-methoxy-6-methoxycarbonyl benzotriazole

This route culminates in the condensation of the final benzotriazole intermediate with N-allyl-2-aminomethylpyrrolidine, followed by salt formation with ethanolic hydrochloride to yield the final product. google.com Such defined, step-wise processes are crucial for large-scale industrial production, ensuring consistency and purity of the final active pharmaceutical ingredient.

Design and Synthesis of this compound Analogs and Derivatives

The benzamide (B126) scaffold of Alizapride is a common feature in many pharmacologically active compounds, making it a target for the design of novel derivatives with potentially improved properties.

Structure-Activity Relationship (SAR) Studies for Modified Structures

Structure-activity relationship (SAR) studies are essential for understanding how different parts of a molecule contribute to its biological activity. For benzamide derivatives like Alizapride, SAR studies help in identifying key structural features required for dopamine (B1211576) D2 receptor antagonism. Modifications can be made to three main parts of the molecule: the benzamide ring, the amide linker, and the amino side chain. For example, substitutions on the aromatic ring can influence potency and selectivity. The nature of the alkyl group on the pyrrolidine nitrogen (the allyl group in Alizapride) is also critical for receptor interaction. By synthesizing a series of analogs with systematic structural changes and evaluating their biological activity, researchers can build a model for rational drug design. frontiersin.orgmdpi.com

Rational Design Strategies for Novel Benzamide Derivatives

Rational design strategies utilize computational and structural biology tools to guide the synthesis of new molecules with desired activities. nih.govmdpi.com For benzamide derivatives, this can involve:

Molecular Docking: Using computer models of the target receptor (e.g., the D2 dopamine receptor), potential new derivatives can be virtually screened to predict their binding affinity and orientation within the receptor's active site. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can be used to design new molecules that fit the pharmacophore and are therefore likely to be active.

Bioisosteric Replacement: This involves replacing certain functional groups in the lead molecule (Alizapride) with other groups that have similar physical or chemical properties. This can lead to derivatives with improved pharmacokinetic or pharmacodynamic profiles.

These strategies aim to create novel benzamide compounds with enhanced potency, better selectivity, or improved safety profiles compared to existing drugs. mdpi.comnih.gov

Mechanistic Pharmacology of Alizapride Hydrochloride: Preclinical Investigations

Dopamine (B1211576) Receptor Antagonism by Alizapride (B1662876) Hydrochloride

Alizapride hydrochloride is a substituted benzamide (B126) derivative recognized for its pharmacological activity as a dopamine receptor antagonist. patsnap.comnih.gov Its primary mechanism of action involves the blockade of dopamine D2 receptors, which is central to its therapeutic effects observed in preclinical and clinical settings. patsnap.com This antagonistic activity is particularly relevant in the central nervous system, where it modulates dopaminergic signaling pathways.

Preclinical investigations using radioligand binding assays have quantified the affinity of alizapride for the dopamine D2 receptor. These studies have determined its inhibitor constant (K_i) to be in the range of 66 to 340 nM. caymanchem.com This range indicates a high affinity for the D2 receptor, underpinning its potency as an antagonist. The binding affinity is a critical determinant of the compound's ability to competitively inhibit the binding of dopamine to its receptor.

Table 1: Dopamine D2 Receptor Binding Affinity of this compound

ParameterValueDescription
K_i 66-340 nMInhibitor constant, indicating the affinity of alizapride for the dopamine D2 receptor as determined in radioligand binding assays. caymanchem.com

Alizapride demonstrates a notable selectivity for dopamine D2 receptors over other neurotransmitter receptors, specifically adrenergic receptors. caymanchem.com In vitro studies have shown that alizapride has a significantly lower affinity for α1-, α2-, and β-adrenergic receptors. caymanchem.com The half-maximal inhibitory concentration (IC50) values for these adrenergic receptors are greater than 10 µM, indicating a weak interaction. caymanchem.com This selectivity profile suggests that the pharmacological effects of alizapride are primarily mediated through its action on dopaminergic pathways, with minimal direct influence on the adrenergic system.

Table 2: Receptor Selectivity Profile of this compound

Receptor SubtypeBinding Affinity (IC50)Selectivity Profile
Dopamine D2 K_i = 66-340 nM caymanchem.comHigh affinity
α1-Adrenergic >10 µM caymanchem.comLow affinity
α2-Adrenergic >10 µM caymanchem.comLow affinity
β-Adrenergic >10 µM caymanchem.comLow affinity

The antiemetic properties of alizapride are attributed to its antagonist activity at D2 receptors located within the chemoreceptor trigger zone (CTZ). patsnap.comnih.gov The CTZ, also known as the area postrema, is situated in the medulla oblongata on the floor of the fourth ventricle. nih.govwikipedia.org A key feature of the CTZ is its permeable blood-brain barrier, which allows it to detect emetic substances circulating in the blood and cerebrospinal fluid. nih.govwikipedia.org

The CTZ is rich in various neurotransmitter receptors, including dopamine D2, serotonin (B10506) 5-HT3, and neurokinin-1 (NK-1) receptors. nih.govwikipedia.org By binding to and blocking D2 receptors in this specific brain region, alizapride inhibits the emetic signaling cascade initiated by dopamine. nih.gov This action effectively suppresses the vomiting reflex triggered by various stimuli that act on the CTZ. patsnap.com The ability of alizapride to cross the blood-brain barrier allows it to exert this direct effect on the CTZ.

This compound's Impact on Gastrointestinal Motility and Prokinetic Activity

In addition to its central antiemetic effects, this compound exhibits prokinetic properties, enhancing the motility of the gastrointestinal tract. patsnap.com This dual action makes it a subject of interest in gastroenterological research.

The prokinetic activity of alizapride is understood to be mediated through its influence on the enteric nervous system. patsnap.com Preclinical findings suggest that alizapride facilitates the release of acetylcholine (B1216132), a key neurotransmitter in promoting gut motility. patsnap.com This increase in acetylcholine availability enhances peristalsis and promotes gastric emptying, contributing to the coordinated movement of contents through the digestive system. patsnap.com

Interaction of this compound with Other Neurotransmitter Systems

The potential for this compound to interact with the cholinergic system has been a subject of preclinical evaluation. Cholinergic pathways are crucial for regulating gastrointestinal motility, and compounds that modulate acetylcholine release or receptor activity can have significant effects. While some prokinetic agents exert their effects by enhancing cholinergic neurotransmission, the specific profile of alizapride in this regard has been investigated to fully characterize its mechanism of action.

Immunomodulatory Potential of this compound

Preclinical research has identified an immunomodulatory potential for this compound, specifically concerning its effects on macrophage receptors. Macrophage Fc-gamma (Fcγ) receptors are critical for host defense mechanisms nih.gov. A study using a guinea pig model investigated the effect of various dopaminergic drugs on the expression of these receptors nih.gov. In this experimental model, alizapride was studied as a dopamine antagonist alongside other compounds like chlorpromazine, metoclopramide (B1676508), and sulpiride (B1682569) nih.gov. The research found that treatment with dopamine antagonists, including alizapride, resulted in impaired expression of macrophage Fcγ receptors nih.gov. These findings indicate that the dopaminergic system, which alizapride acts upon, has a regulatory function on the immune response nih.gov. The study further noted that these alterations in Fcγ receptor expression are mediated by both D1 and D2 dopamine receptors, with a more significant role attributed to D2 receptors nih.gov.

The alteration of macrophage Fcγ receptor expression by this compound translates to a direct modulation of immune cell function in preclinical models nih.gov. The same guinea pig study demonstrated the functional consequences of impaired receptor expression. Following treatment with dopa-antagonists like alizapride, a decreased clearance of IgG-sensitized red blood cells (RBCs) was observed in vivo nih.gov. Furthermore, in vitro assessments showed reduced binding of these sensitized RBCs by isolated splenic macrophages nih.gov. This demonstrates that by altering receptor expression, dopaminergic drugs can directly affect the functional capacity of macrophages to clear antibody-coated cells nih.gov.

Research Findings on Dopaminergic Drug Effects on Macrophage Fcγ Receptors

Drug ClassExamplesObserved Effect on Macrophage Fcγ Receptor Expression nih.gov
Dopa-agonistsBromocriptine, Leuprolide, PergolideEnhanced cell surface expression
Dopa-antagonistsAlizapride, Chlorpromazine, Metoclopramide, Sulpiride, Veralipride, Cisapride, SCH 23390Impaired cell surface expression

Pharmacokinetics and in Vitro Metabolism of Alizapride Hydrochloride

Absorption and Distribution Studies in Animal Models

The absorption and distribution of a compound are foundational to its pharmacokinetic profile, determining its concentration at the site of action and in various tissues. Preclinical studies in animal models provide the primary data for these characteristics.

Gastrointestinal Absorption Characteristics

While Alizapride (B1662876) is known to be administered orally in preclinical and clinical settings, suggesting it is absorbed from the gastrointestinal tract, detailed studies quantifying its absorption rate and the mechanisms involved in animal models are not extensively detailed in publicly available literature. The effectiveness of the compound following oral administration in animal studies implies sufficient bioavailability for pharmacological activity.

Blood-Brain Barrier Permeability and Distribution in CNS (Preclinical Assessment)

Tissue Distribution Profiles in Preclinical Species

The distribution of Alizapride throughout the body has been investigated in preclinical species using techniques such as whole-body autoradiography. hres.ca This method allows for the visualization and quantification of a radiolabeled compound in thin sections of an entire animal, providing a comprehensive profile of its tissue distribution. nih.govnih.gov Studies with Alizapride have revealed a distinct distribution pattern, with relatively high concentrations of the compound accumulating in the excretory organs, namely the liver and kidney. hres.ca This pattern is typical for xenobiotics that undergo significant metabolism and renal clearance.

Organ SystemRelative ConcentrationSupporting Evidence
Excretory Organs (Liver, Kidney)HighWhole-body autoradiography and direct measurement. hres.ca
Central Nervous SystemSufficient for Pharmacological EffectDemonstrated central pharmacodynamic effects in animal models. nih.gov

Metabolic Pathways and Biotransformation of Alizapride Hydrochloride

The biotransformation of Alizapride is a critical aspect of its pharmacology, leading to the formation of various metabolites, some of which may be reactive. In vitro studies using rat liver microsomes have been instrumental in elucidating these pathways.

Identification and Characterization of Alizapride Metabolites (In Vitro and In Vivo Preclinical)

In vitro metabolic studies are crucial for identifying potential biotransformation pathways and the resulting metabolites. nih.gov For Alizapride, incubation with rat liver microsomes has led to the identification and characterization of ten distinct metabolites. nih.gov The identification process utilized advanced analytical techniques, specifically electrospray ionization tandem mass spectrometry, to determine the structures of these metabolic products. nih.gov Among the identified metabolites, an epoxide metabolite was noted as a potential structural alert, indicating a possible reactive intermediate. nih.gov While these in vitro studies provide a detailed metabolic map, comprehensive in vivo preclinical studies identifying and quantifying these metabolites in the plasma or urine of animal models have not been extensively reported.

Metabolite TypeNumber Identified (In Vitro)Key ExamplesMethod of Identification
Total Metabolites10N-deallylated metabolite, Epoxide metaboliteElectrospray Ionization Tandem Mass Spectrometry nih.gov

Oxidative N-Deallylation and Acrolein Formation

A key metabolic pathway for Alizapride identified through in vitro research is oxidative N-deallylation. nih.gov This reaction targets the N-allyl group within the Alizapride structure. The metabolic process results in the formation of acrolein, a reactive carbonyl species known for its potential to bind covalently to proteins and cause cellular damage. nih.gov

The formation of acrolein from a therapeutic drug during its metabolism is a significant finding, as this reactive aldehyde can be implicated in toxicological effects. nih.gov The study of Alizapride's metabolism noted that its capacity to generate acrolein is a rare characteristic, with cyclophosphamide being the other primary example. nih.gov The reactivity of the acrolein generated from Alizapride was confirmed by demonstrating the formation of adducts with nucleophilic thiols in the in vitro system. nih.gov Concurrently with N-deallylation, the formation of an epoxide metabolite was also described, adding another potentially reactive species to the metabolic profile of Alizapride. nih.gov

Epoxide Metabolite Formation and Structural Alert Implications

The in vitro metabolism of this compound involves several biotransformation pathways, notably leading to the formation of reactive metabolites. One significant pathway is the generation of an epoxide metabolite nih.gov. The presence of an N-allyl moiety in Alizapride's structure allows for metabolic reactions such as epoxidation and oxidative N-deallylation nih.gov.

The formation of an epoxide is considered a potential structural alert nih.govresearchgate.net. In medicinal chemistry and toxicology, a "structural alert" refers to a molecular fragment or functional group that is known to be capable of forming reactive metabolites through metabolic activation nih.gov. These reactive metabolites, such as epoxides, are electrophilic and can covalently bind to nucleophilic sites on cellular macromolecules like proteins and DNA, which can lead to cellular damage and toxicity nih.gov.

In addition to the epoxide, the oxidative N-deallylation of Alizapride has been shown to produce acrolein, another highly reactive carbonyl species nih.gov. Acrolein is known for its ability to bind to proteins, causing cellular damage nih.govresearchgate.net. The reactivity of both the epoxide and acrolein generated during Alizapride metabolism was confirmed by the formation of adducts with nucleophilic thiols in an in vitro setting nih.govresearchgate.net.

The identification of these reactive metabolites is a critical aspect of drug development, as the link between such metabolites and adverse drug effects is well-recognized nih.gov. In total, ten metabolites of Alizapride have been identified and characterized through electrospray ionization tandem mass spectrometry, allowing for the proposal of a comprehensive in vitro metabolic scheme nih.govresearchgate.net.

Table 1: Identified Reactive Metabolites of Alizapride and Their Precursors

Metabolite Type Precursor Moiety Metabolic Reaction Implication
Epoxide N-allyl group Epoxidation Putative Structural Alert nih.govresearchgate.net
Acrolein N-allyl group Oxidative N-deallylation Reactive Carbonyl Species nih.gov

Enzymatic Systems Involved in this compound Metabolism (e.g., Cytochrome P450 enzymes)

The biotransformation of Alizapride, particularly the formation of its oxidative metabolites, points to the involvement of sophisticated enzymatic systems. The primary enzymes responsible for Phase I metabolic reactions, such as oxidation, are the Cytochrome P450 (CYP450) superfamily of heme-containing monooxygenases mdpi.comchemisgroup.uswikipedia.org. These enzymes are predominantly located in the liver and are central to the metabolism of a vast number of xenobiotics, including many pharmaceutical drugs chemisgroup.usaustinpublishinggroup.com.

While the specific CYP450 isoenzymes responsible for Alizapride metabolism have not been definitively identified in the reviewed literature, the observed metabolic pathways—oxidative N-deallylation and epoxidation—are characteristic of CYP-mediated reactions nih.govwikipedia.org. The CYP3A family, particularly CYP3A4, is the most abundant isoform in the human liver and is responsible for the metabolism of over 50% of commonly prescribed drugs austinpublishinggroup.com.

Studies on structurally similar substituted benzamide (B126) drugs, such as cisapride, have demonstrated that CYP3A4 is the major enzyme involved in its metabolism, primarily through N-dealkylation and hydroxylation nih.govnih.gov. Other isoforms like CYP2C8 and CYP2B6 have also been shown to play a role, albeit lesser, in cisapride's biotransformation nih.gov. Given the structural similarities, it is plausible that analogous CYP isoenzymes are involved in the metabolism of Alizapride, although direct experimental evidence is required for confirmation. The process of oxidation by P450 enzymes is complex and typically involves the introduction of an oxygen atom into the substrate molecule, leading to metabolites that are more polar and thus easier to excrete chemisgroup.us.

Excretion Mechanisms of this compound (Preclinical Studies)

The elimination of this compound and its metabolites from the body is a crucial component of its pharmacokinetic profile. Preclinical studies are essential for determining the routes and rates of excretion, which typically include urinary, fecal, and biliary pathways bioivt.com.

Detailed quantitative data from preclinical excretion studies specifically for this compound, detailing the percentages of the administered dose recovered in urine, feces, and bile, are not extensively available in the public domain literature. However, general information suggests that the drug is primarily eliminated through renal excretion.

For comparison, preclinical studies on other benzamide derivatives provide insight into common excretion patterns for this class of compounds. For instance, after oral administration of radiolabeled cisapride to dogs, approximately 72% of the radioactivity was recovered in the feces and 25% in the urine within four days nih.gov. The excretion of the parent drug was relatively low, indicating extensive metabolism prior to elimination nih.gov. Similarly, a study on mosapride in rats showed that a total of 71.8% of the administered dose was recovered, with 37.6% in urine, 22.4% in feces, and 11.8% in bile for male rats nih.gov.

These examples from structurally related compounds highlight the importance of comprehensive excretion studies in preclinical animal models to understand the disposition of a drug candidate. Such studies, often using radiolabeled compounds, allow for the creation of a mass balance sheet to account for all routes of elimination of the drug and its metabolites bioivt.com. Without specific preclinical data for Alizapride, a definitive profile of its excretion cannot be detailed.

Advanced Analytical and Research Methodologies for Alizapride Hydrochloride

Chromatographic Techniques in Alizapride (B1662876) Hydrochloride Research

Chromatography, particularly high-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS), stands as a cornerstone for the analysis of alizapride hydrochloride in both bulk form and complex biological matrices.

Stability-indicating HPLC methods are crucial for separating and quantifying alizapride from its potential degradation products, process impurities, and other related substances. humanjournals.comresearchgate.net A validated stability-indicating HPLC-UV procedure has been developed to determine alizapride in the presence of its primary degradation products, alizapride carboxylic acid (AL-CA) and alizapride N-oxide (AL-NO2). nih.gov This method was established based on forced degradation studies, which revealed that alizapride is susceptible to acid/base-catalyzed hydrolysis and oxidation. nih.gov

The separation is typically achieved on a reverse-phase column with gradient elution. nih.gov For instance, one effective method utilizes a mobile phase consisting of an aqueous acetate buffer and methanol, with UV detection at 225 nm. nih.gov Such methods demonstrate good linearity, precision, and accuracy, making them suitable for routine quality control and stability studies of alizapride in pharmaceutical substances and products. nih.govopenaccessjournals.com

ParameterConditionReference
Column150-mm reverse phase column with hydrophilic linkage nih.gov
Mobile PhaseGradient elution with Eluant A: aqueous acetate buffer (pH 4.0; 20mM) and Eluant B: Methanol nih.gov
Flow Rate1.5 mL/min nih.gov
DetectionUV at 225 nm nih.gov
Linearity Range (Alizapride)25-75 µg/mL nih.gov
Linearity Range (AL-CA)1-15 µg/mL nih.gov
Linearity Range (AL-NO2)1-15 µg/mL nih.gov
Intra-day Precision (RSD %)0.8% (Alizapride), 1.3% (AL-CA), 2.1% (AL-NO2) nih.gov
Inter-day Precision (RSD %)1.0% (Alizapride), 1.7% (AL-CA), 4.8% (AL-NO2) nih.gov

LC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying drug metabolites in complex biological samples. nih.govijpras.com Studies on the in vitro metabolism of alizapride have utilized electrospray ionization tandem mass spectrometry to identify and characterize its metabolites. nih.govresearchgate.net

Research has shown that the metabolism of alizapride can lead to the formation of reactive metabolites. nih.gov The oxidative N-deallylation of alizapride results in the formation of acrolein, a reactive carbonyl species. nih.govresearchgate.net Furthermore, the formation of an epoxide metabolite has also been described. nih.govresearchgate.net In total, ten metabolites of alizapride have been identified using this technique, allowing for the proposal of a comprehensive in vitro metabolic scheme. nih.gov The high sensitivity and specificity of LC-MS/MS also permit the quantification of alizapride in biological matrices like human plasma over a wide linear range. researchgate.net

ParameterCondition/FindingReference
TechniqueElectrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) nih.govresearchgate.net
Identified MetabolitesTen metabolites identified, including Acrolein and an Epoxide metabolite nih.gov
Metabolic PathwayOxidative N-deallylation nih.govresearchgate.net
Quantification MethodMultiple Reaction Monitoring (MRM) researchgate.net
Mass Transition (Alizapride)m/z 316.24 → 124.19 researchgate.net
Mass Transition (Internal Std.)m/z 255.16 → 180.19 researchgate.net
Linear Range in Plasma1 to 1000 ng/mL researchgate.net

Spectroscopic and Electroanalytical Methods for this compound Analysis

Beyond chromatography, spectroscopic and electroanalytical methods offer alternative and often complementary approaches for the quantification of this compound.

Spectrofluorometry provides a highly sensitive and selective method for the determination of fluorescent compounds. While some methods rely on derivatization or the quenching of a fluorescent reagent, alizapride possesses native fluorescence that can be measured directly. ekb.egmdpi.comnih.gov

A developed spectrofluorometric method is based on measuring the relative fluorescence intensity of alizapride in an aqueous solution. The optimal wavelengths for this determination are an excitation wavelength of 310 nm and an emission wavelength of 380 ± 2 nm. This technique offers a simple, rapid, and cost-effective alternative to chromatographic methods for the quantification of alizapride in pharmaceutical formulations.

Conductometric titration is a simple, cost-effective, and accurate electroanalytical technique that can be applied to the quantification of this compound. ijacskros.com The method is based on the changes in electrical conductivity of a solution during titration. For this compound, this involves an ion-pairing reaction with a suitable titrant, leading to the formation of a precipitate or an ion-associate. ijacskros.comresearchgate.net

Several ion-pairing reagents have been successfully employed, including rose bengal, ammonium reineckate, and phosphotungstic acid. ijacskros.comresearchgate.net The titration is performed by adding the reagent to the drug solution and monitoring the conductance. rjlbpcs.com The endpoint is determined graphically by the intersection of two lines representing the change in conductivity before and after the equivalence point. ijacskros.comresearchgate.net The choice of solvent is crucial, with aqueous media being suitable for most reagents. ijacskros.com This method has been validated for its application in pure drug samples and pharmaceutical dosage forms. ijacskros.comresearchgate.net

Method/ReagentLinear Range (mg/50 mL)Optimal SolventReference
Method A (Rose Bengal)1 - 17Bi-distilled water ijacskros.com
Method B (Ammonium Reineckate)1 - 10Bi-distilled water ijacskros.com
Method C (Phosphotungstic Acid)0.6 - 12Bi-distilled water ijacskros.com

In Vitro Model Systems for Pharmacological and Metabolic Studies

In vitro models are essential for elucidating the metabolic fate and pharmacological mechanisms of drugs like this compound in a controlled environment, reducing the reliance on animal testing. mdpi.commdpi.com These systems range from subcellular fractions to advanced cell culture models. mdpi.com

For metabolic studies, human liver microsomes are a standard and widely used in vitro tool. nih.gov They contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, and are instrumental in identifying metabolic pathways. nih.govnih.gov Studies using liver microsomes have been crucial in demonstrating that alizapride undergoes oxidative N-deallylation, leading to the formation of metabolites like acrolein and an epoxide. nih.govresearchgate.net

To investigate the specific enzymes involved, heterologous expression systems can be employed. nih.gov These systems, such as insect or mammalian cells engineered to express a single human CYP enzyme (e.g., CYP3A4), allow researchers to pinpoint which specific isoform is responsible for a particular metabolic reaction. nih.gov While detailed pharmacological studies using specific in vitro models for alizapride are not extensively documented in the provided context, such models would typically include cell-based assays with receptor-transfected cell lines to investigate its dopamine (B1211576) antagonist activity. nih.gov Advanced models like organ-on-a-chip systems also hold future promise for more physiologically relevant preclinical safety and efficacy assessments. mdpi.com

Receptor Binding Assays Using Membrane Preparations

Receptor binding assays are crucial in determining the affinity and selectivity of a ligand for its target receptor. For this compound, these assays have been fundamental in characterizing its interaction with dopamine D2 receptors. These in vitro experiments typically utilize membrane preparations from tissues rich in the receptor of interest, such as the striatum of the brain.

The general methodology involves the incubation of these membrane preparations with a radiolabeled ligand that has a known high affinity for the D2 receptor, such as [3H]-spiperone. The addition of unlabeled this compound at varying concentrations allows for the determination of its ability to displace the radioligand. The concentration at which this compound inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of this compound for the D2 receptor. While specific Ki values for Alizapride are not consistently reported in publicly available literature, a related photoaffinity ligand, azidoclebopride, demonstrated a dissociation constant (KD) of 21 nM for the D2 dopamine receptor in canine brain striatum. nih.gov

The specificity of Alizapride's binding is further investigated by performing similar assays with membrane preparations containing other receptor subtypes, such as dopamine D1, serotonin (B10506), adrenergic, and benzodiazepine receptors. nih.gov The significantly lower affinity for these other receptors would confirm the selectivity of Alizapride for the D2 receptor.

Table 1: Key Parameters in Receptor Binding Assays for this compound

ParameterDescriptionRelevance
Membrane Preparation Isolation of cell membranes rich in the target receptor (e.g., from brain striatum).Provides the biological material containing the dopamine D2 receptors for the assay.
Radioligand A radioactively labeled compound with high affinity for the D2 receptor (e.g., [3H]-spiperone).Allows for the detection and quantification of receptor binding.
IC50 The concentration of this compound that displaces 50% of the bound radioligand.A measure of the drug's potency in inhibiting radioligand binding.
Ki (Inhibition Constant) A measure of the binding affinity of this compound for the D2 receptor.A lower Ki value indicates a higher binding affinity.
Bmax (Maximum Binding Capacity) The total number of receptors in the membrane preparation.Provides information about the density of the target receptors.

Liver Microsomal and Hepatocyte Incubation Systems for Metabolic Fate Studies

Understanding the metabolic fate of a drug is critical for assessing its efficacy and potential for drug-drug interactions. In vitro systems, such as liver microsomes and hepatocytes, are instrumental in these investigations. For this compound, these systems have revealed a complex metabolic profile.

Studies utilizing rat liver microsomes have been pivotal in elucidating the biotransformation of Alizapride. nih.govresearchgate.net These preparations contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of phase I metabolic reactions. Incubation of Alizapride with liver microsomes in the presence of NADPH, a necessary cofactor for CYP450 activity, has led to the identification of multiple metabolites.

A significant finding from these studies is the formation of reactive metabolites. nih.govresearchgate.net The N-allyl group in the Alizapride structure undergoes oxidative N-deallylation, leading to the formation of acrolein, a reactive and potentially toxic aldehyde. nih.govresearchgate.net Furthermore, the formation of an epoxide metabolite has also been described. nih.govresearchgate.net The reactivity of these metabolites has been confirmed by their ability to form adducts with nucleophilic thiols. nih.govresearchgate.net In total, ten metabolites of Alizapride have been identified and characterized using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net

Hepatocyte incubation systems, which contain both phase I and phase II metabolic enzymes, offer a more comprehensive in vitro model. While specific studies on Alizapride using hepatocytes are less detailed in the available literature, this system would allow for the investigation of conjugation reactions (phase II metabolism), such as glucuronidation and sulfation, which typically follow phase I oxidation to increase the water solubility of metabolites and facilitate their excretion.

Table 2: In Vitro Metabolic Profile of Alizapride

Metabolic PathwayKey MetabolitesSignificance
Oxidative N-deallylation AcroleinFormation of a reactive aldehyde. nih.govresearchgate.net
Epoxidation Epoxide metaboliteFormation of a potentially reactive intermediate. nih.govresearchgate.net
Other Oxidative Reactions Multiple hydroxylated and demethylated metabolitesCharacterization of the overall metabolic breakdown.

Preclinical Animal Models in this compound Research

Preclinical animal models are indispensable for evaluating the in vivo pharmacological effects of a drug candidate. For this compound, various rodent and other animal models have been employed to assess its gastrointestinal motility effects, dopamine receptor antagonism, and immunological interactions.

Rodent Models for Gastrointestinal Motility Studies

The prokinetic effects of Alizapride, which contribute to its antiemetic properties, have been investigated in rodent models. These studies typically assess the rate of gastric emptying and intestinal transit. A common method involves administering a non-absorbable marker, such as a phenol red meal or charcoal meal, to the animals after they have been treated with Alizapride or a vehicle control.

Animal Models for Dopamine Receptor Antagonism Assessment

To assess the central dopamine D2 receptor antagonism of Alizapride, which is responsible for its primary antiemetic effect, researchers utilize behavioral models in animals. A widely used model is the amphetamine-induced hyperlocomotion model in rats or mice. b-neuro.comnih.govimrpress.complos.org Amphetamine increases the release of dopamine in the brain, leading to a significant increase in locomotor activity.

Dopamine D2 receptor antagonists are expected to attenuate this hyperlocomotion. Although specific studies detailing the effects of Alizapride in this model were not found in the search results, it is a standard preclinical test for compounds with D2 antagonist properties. The degree of reduction in amphetamine-induced hyperactivity would provide an in vivo measure of Alizapride's central D2 receptor blocking potency. Other models, such as those assessing catalepsy (a state of immobility), can also be used to characterize the profile of dopamine antagonists, with a lower propensity to induce catalepsy being a desirable feature for newer antiemetics.

Models for Investigating Immunological Interactions

The potential for a drug to interact with the immune system is an important aspect of its preclinical evaluation. For Alizapride, some investigations into its immunological effects have been conducted. In one study using male Duncan-Hartley guinea pigs, Alizapride was shown to reduce the clearance of IgG-sensitized red blood cells (RBCs). Furthermore, it significantly reduced the binding of these IgG-sensitized erythrocytes to splenic macrophages isolated from the animals. This suggests a potential modulatory effect on macrophage function and the clearance of antibody-coated cells.

These findings indicate that Alizapride may have interactions with the immune system beyond its primary pharmacological target. Further research using more comprehensive immunological models would be necessary to fully characterize these effects and their potential clinical relevance.

Computational Chemistry and In Silico Modeling

Computational chemistry and in silico modeling have become integral tools in modern drug discovery and development, offering insights into drug-receptor interactions and predicting pharmacokinetic properties. While specific published studies applying these methods to this compound are scarce, the principles of these techniques can be applied to understand its pharmacology.

Molecular docking is a computational technique that could be used to predict the binding orientation of Alizapride within the dopamine D2 receptor's binding pocket. researchgate.netmdpi.comnih.govnih.govmdpi.com By using a crystal structure or a homology model of the D2 receptor, researchers can simulate the interaction between Alizapride and the amino acid residues of the receptor. This can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies could also be employed. nih.gov These models correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a set of D2 antagonists including Alizapride, it would be possible to predict the activity of new, related compounds and to guide the design of more potent and selective molecules.

Furthermore, in silico tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of Alizapride. These models can estimate parameters such as its likelihood of crossing the blood-brain barrier, its potential to be a substrate or inhibitor of various CYP450 enzymes, and its predicted metabolic pathways, complementing the in vitro data from microsomal and hepatocyte studies.

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as alizapride, and its target receptor at an atomic level. nih.govnih.gov These methods are instrumental in understanding the structural basis of ligand binding and guiding the development of new drugs. nih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. chemrxiv.org For alizapride, this involves modeling its interaction with the dopamine D2 receptor. The process uses scoring functions to estimate the binding affinity, helping to identify key amino acid residues in the receptor's binding pocket that are crucial for the interaction. dntb.gov.ua This information provides insights into the specific molecular features of alizapride that contribute to its antagonist activity.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, accounting for the flexibility of both the ligand and the protein. nih.govfrontiersin.org An MD simulation for the alizapride-D2 receptor complex would start with the best-docked pose and simulate the movements of atoms and molecules over a specific period. nih.gov This allows researchers to assess the stability of the binding pose and observe conformational changes in the receptor upon ligand binding. chemrxiv.org The stability of interactions, such as hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation to confirm the initial docking predictions and provide a more comprehensive understanding of the binding mechanism. frontiersin.org

These simulation techniques are crucial for:

Elucidating Binding Modes: Determining the precise orientation and conformation of alizapride within the D2 receptor binding site.

Identifying Key Interactions: Pinpointing the specific amino acid residues that form significant bonds with the drug.

Assessing Binding Stability: Evaluating the durability of the drug-receptor complex over time. chemrxiv.org

Computational TechniqueApplication to Alizapride-Receptor InteractionKey Insights Gained
Molecular DockingPredicts the binding pose and affinity of alizapride with the dopamine D2 receptor.Identifies potential binding orientation and key interacting amino acid residues.
Molecular Dynamics (MD) SimulationSimulates the dynamic behavior and stability of the alizapride-D2 receptor complex over time.Assesses the stability of the binding pose and characterizes the dynamic nature of the interaction.

Predictive Models for ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The pharmacokinetic profile of a drug, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its efficacy and safety. longdom.org In silico ADME models are computational tools used in the early stages of drug discovery to predict these properties, thereby reducing the time and cost associated with experimental studies. researchgate.netnih.gov These predictive models are essential for optimizing lead compounds and minimizing late-stage failures in drug development. nih.govnih.gov

For this compound, predictive ADME models can estimate a range of crucial pharmacokinetic parameters:

Absorption: Models can predict properties like intestinal absorption, oral bioavailability, and permeability across the blood-brain barrier. These are often based on physicochemical properties such as lipophilicity (LogP), molecular weight, and polar surface area.

Distribution: Predictions can be made regarding plasma protein binding and the volume of distribution (Vd), which influence the drug's availability at its target site. nih.gov

Metabolism: Computational models can identify potential sites of metabolism on the alizapride molecule and predict its interaction with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. nih.govnih.gov This helps in anticipating potential drug-drug interactions. nih.gov

Excretion: Models can estimate the drug's half-life and clearance rate, which are important for determining dosing regimens. longdom.org

Machine learning and artificial intelligence are increasingly being used to develop more accurate ADME prediction models. nih.govnih.gov These models are trained on large datasets of compounds with known experimental ADME properties to learn the complex relationships between chemical structure and pharmacokinetic behavior. mdpi.com

ADME ParameterPredicted Property for AlizaprideSignificance in Drug Development
AbsorptionOral bioavailability, cell permeability.Determines the fraction of the drug that reaches systemic circulation.
DistributionPlasma protein binding, tissue distribution.Influences the concentration of the drug at the target site.
MetabolismMetabolic stability, identification of metabolizing enzymes (e.g., CYPs).Affects the duration of action and potential for drug-drug interactions.
ExcretionClearance rate, elimination half-life.Determines how long the drug remains in the body.

Quantitative Structure-Activity Relationship (QSAR) Studies for Benzamide (B126) Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of medicinal chemistry, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscirp.org For benzamide analogs, including alizapride, QSAR models are developed to understand the structural requirements for potent antagonism at the dopamine D2 receptor. nih.govresearchgate.net

These studies involve calculating a set of molecular descriptors for each benzamide analog, which quantify various aspects of their structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to correlate these descriptors with the experimentally determined biological activity (e.g., pIC50 values for D2 receptor binding). researchgate.net

Key findings from QSAR studies on benzamide analogs as D2 receptor antagonists often highlight the importance of:

Substituents on the Aromatic Ring: The nature and position of substituents on the benzamide ring can significantly influence binding affinity. For instance, a methoxy (B1213986) group in the 5-position has been shown to be beneficial for high activity. nih.gov The presence of hydrophobic substituents at the R3 position and electron-donating groups at the R5 position has also been linked to increased biological activity. researchgate.net

Side Chain Configuration: The stereochemistry of the side chain, such as the (S)-configuration in the 1-ethyl-2-pyrrolidinylmethyl side chain, is often crucial for potent receptor binding. nih.gov

A universal QSAR model for D2 receptor antagonists, which includes benzamides, demonstrated high statistical significance, further validating the utility of this approach in understanding the structure-activity relationship and guiding ligand design. nih.gov

Structural Feature of Benzamide AnalogsImpact on D2 Receptor Binding AffinityReference Finding
Substituent at 3-position of the benzamide ringDominating influence on in vitro activity. nih.gov Hydrophobic substituents are advantageous. researchgate.netAn ethyl group or iodine at this position enhances activity. researchgate.net
Substituent at 5-position of the benzamide ringA methoxy substituent is beneficial for high activity. nih.gov Electron-donating groups increase activity. researchgate.netEnhances the binding affinity of 6-methoxybenzamides. nih.gov
Side Chain StereochemistryThe (S)-configuration in the side chain is important for high activity. nih.govObserved in studies of N-[(1-ethyl-2-pyrrolidinyl) methyl]-6-methoxy benzamides. researchgate.net

Emerging Research Areas and Future Perspectives for Alizapride Hydrochloride

Exploration of Novel Molecular Targets and Off-Target Interactions

While the principal mechanism of alizapride (B1662876) hydrochloride is the antagonism of dopamine (B1211576) D2 receptors in the chemoreceptor trigger zone (CTZ) of the central nervous system, a comprehensive understanding of its full receptor binding profile is an area ripe for exploration. nih.govpatsnap.com Future research is expected to delve deeper into its secondary pharmacological effects to build a complete picture of its molecular interactions.

The concept of "off-target" activity, where a drug interacts with unintended molecular targets, is a critical area of modern pharmacology. taylorandfrancis.com Investigating these interactions can reveal mechanisms for previously unexplained side effects or, conversely, open doors to new therapeutic applications (drug repurposing). A preclinical study involving dopaminergic drugs suggested a potential immunomodulatory role by showing they could alter macrophage Fcγ receptor expression. medchemexpress.com Research into whether alizapride shares this property could be a fruitful avenue. Furthermore, studies on other D2 antagonists have shown they can modulate the formation of D2 receptor dimers or oligomers, a mechanism that can influence receptor signaling and function. mdpi.com Investigating alizapride's role in this context could provide novel insights into its regulation of dopaminergic neurotransmission.

Potential Research AreaRationaleImplication
Serotonin (B10506) Receptor Profiling Potential for weak interactions, similar to other antiemetics. patsnap.comElucidation of secondary antiemetic mechanisms or side effects.
Adrenergic System Interaction Sympatholytic effects observed at high doses in early studies. nih.govUnderstanding cardiovascular side effects like hypotension.
Immune Cell Receptor Modulation Other dopaminergic drugs affect macrophage receptors. medchemexpress.comPotential for immunomodulatory applications.
D2 Receptor Dimerization Other D2 antagonists can alter receptor oligomerization. mdpi.comDeeper understanding of its impact on dopamine signaling pathways.

Investigation of Alizapride Hydrochloride in Non-Emetic Physiological Pathways

The physiological effects of this compound extend beyond the control of emesis, primarily due to the widespread distribution of dopamine receptors. These non-emetic actions represent a significant area for future research.

Alizapride is known to possess prokinetic properties, meaning it enhances gastrointestinal motility. drugbank.compatsnap.com While this is a recognized attribute, the precise mechanisms and full potential for treating specific motility disorders remain to be fully explored. One study confirmed that alizapride antagonizes the apomorphine-induced decrease in gastrointestinal transit in rats. selleckchem.com However, another investigation found it had no significant effect on the motor function of the human sphincter of Oddi, suggesting a degree of regional selectivity within the gastrointestinal tract that requires further study. nih.gov

A well-documented consequence of D2 receptor antagonism in the central nervous system is the elevation of prolactin levels (hyperprolactinemia), as dopamine normally inhibits prolactin release. mdpi.com This represents a significant endocrine pathway influenced by alizapride. Research into the precise impact of alizapride on the hypothalamic-pituitary axis, benchmarked against other D2 antagonists like amisulpride, could clarify its endocrine profile and inform potential strategies to mitigate these effects. nih.gov

Furthermore, preclinical evidence suggests a potential role in immunomodulation. A study demonstrated that alizapride treatment in animals significantly reduced the clearance of IgG-sensitized erythrocytes by splenic macrophages, pointing towards an interaction with the immune system that is independent of its antiemetic function. medchemexpress.com

Development of Advanced Delivery Systems for Targeted Action

The development of advanced drug delivery systems offers a promising future direction to optimize the therapeutic action of this compound. The primary goal of such systems is to concentrate the drug at its intended site of action, thereby increasing efficacy while minimizing systemic exposure and potential side effects. wikipedia.org

Targeting can be achieved through two main strategies:

Passive Targeting: This approach leverages the unique characteristics of certain tissues. For example, the enhanced permeability and retention (EPR) effect is often used to target nanoparticles to tumor tissues. nih.gov

Active Targeting: This involves attaching specific ligands (such as peptides or antibodies) to the surface of the nanoparticle. nih.gov These ligands are chosen to bind to receptors that are overexpressed at the desired site of action, ensuring precise delivery.

For alizapride, an active targeting system could theoretically be developed to cross the blood-brain barrier more efficiently and concentrate in dopamine-rich areas of the brain, refining its therapeutic action.

Delivery System TypePotential Application for AlizaprideDesired Outcome
Liposomes Encapsulation of alizapride to modify its pharmacokinetic profile.Controlled release, reduced dosing frequency.
Polymeric Nanoparticles Creation of a stable, targeted carrier for CNS delivery.Enhanced blood-brain barrier penetration and targeting of the CTZ.
Peptide-Conjugated Systems Functionalizing nanoparticles with ligands for specific brain receptors.Increased specificity of action, minimizing off-target effects.

Applications of this compound in Basic Neuroscience Research Beyond Emesis

This compound's defined action as a D2 receptor antagonist makes it a valuable tool for basic neuroscience research, allowing scientists to probe the function of dopaminergic systems in processes beyond emesis. nih.gov Animal models are crucial for exploring neurobiology and testing the efficacy of drugs for various conditions. nih.govgreymattersjournaltu.org

Research using other D2 antagonists has demonstrated their utility in studying complex behaviors. For example, the D2/3 antagonist amisulpride has been shown to increase goal-directed, or "model-based," behavior over habitual, "model-free" actions in humans. nih.gov Alizapride could be employed in similar preclinical models to investigate the role of D2 receptors in cognitive flexibility and decision-making.

Furthermore, dopaminergic pathways are integral to reward processing, motivation, and learning. D2 antagonists are frequently used to study conditions like reward impulsivity and the cognitive effort an individual is willing to exert. nih.govnih.gov Employing alizapride in animal models of these functions could help dissect the specific contribution of D2 receptor blockade to these complex cognitive and motivational processes. While early studies showed alizapride has fewer central effects than classic neuroleptics, its specific antagonism makes it a potentially cleaner pharmacological probe for these systems compared to less selective compounds. nih.gov

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

The advent of "omics" technologies—such as genomics, proteomics, and metabolomics—provides powerful, unbiased approaches to uncover the complete mechanistic action of a drug. nih.gov While no specific omics studies have been published on alizapride, this represents a significant future research frontier.

By applying proteomics and phosphoproteomics, researchers can move beyond simple receptor affinity to map the entire cascade of intracellular signaling events triggered by alizapride's binding to the D2 receptor. A study on other D2 receptor ligands used this approach to reveal surprising complexities, including the activation of immune-related pathways and distinct kinase activity profiles for different drugs. nih.gov A similar analysis of alizapride could provide a detailed "fingerprint" of its cellular effects, potentially identifying novel biomarkers of its action or revealing unexpected signaling crosstalk.

Network pharmacology, a computational approach that integrates omics data, can be used to build comprehensive models of a drug's interaction with biological systems. nih.gov This method could be applied to alizapride to predict novel drug-target interactions, understand its polypharmacology, and identify patient populations that might respond differently based on their genetic makeup (pharmacogenomics). These advanced techniques are essential for moving towards a more precise and personalized understanding of alizapride's therapeutic potential.

Repurposing this compound or its Derivatives for New Therapeutic Applications (Preclinical)

Drug repurposing, the process of finding new uses for existing approved drugs, offers a cost-effective and accelerated path for therapeutic development. The chemical structure of alizapride, a substituted benzamide (B126) and benzotriazole (B28993) derivative, suggests intriguing possibilities for repurposing, particularly in oncology. nih.gov

There is a growing body of preclinical research demonstrating the potent antitumor activities of novel benzamide derivatives. These compounds have been shown to act through various mechanisms, including:

Tubulin Polymerization Inhibition: Certain N-benzylbenzamide derivatives have been synthesized and found to inhibit tubulin polymerization, a mechanism that disrupts cell division and shows potent activity against cancer cell lines in preclinical models. researchgate.net

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA damage repair and a validated target in cancer therapy. nih.gov Multiple studies have focused on designing novel benzamide derivatives as potent PARP-1 inhibitors, with some compounds showing high efficacy against colorectal cancer cells in vitro. nih.govbohrium.com

Given that the benzamide and related benzimidazole scaffolds are key pharmacophores in several developmental anticancer agents, there is a strong rationale for the preclinical evaluation of alizapride or its newly synthesized derivatives as potential cancer therapeutics. nih.gov Such studies would be the first step in exploring a completely new therapeutic domain for this established compound.

Q & A

Q. What experimental models are suitable for studying the antiemetic efficacy of alizapride hydrochloride?

this compound is commonly evaluated in rodent models (e.g., rats) for postoperative or chemotherapy-induced nausea. For example, intraperitoneal administration at 5 mg/kg reduces gastrointestinal motility inhibition caused by dopamine agonists like bromocriptine . Researchers should standardize emetic triggers (e.g., cisplatin for chemotherapy models) and measure outcomes via behavioral markers (retching episodes) or gastric emptying rates. Ensure compliance with ethical guidelines for animal studies .

Q. How should this compound stock solutions be prepared to minimize organic solvent interference?

this compound is soluble in DMSO (42 mg/mL) and PBS (10 mg/mL) but has limited solubility in ethanol (0.5 mg/mL) . For in vitro assays, dissolve the compound in DMSO, then dilute in aqueous buffers (e.g., PBS) to keep final organic solvent concentrations ≤0.1%. For in vivo studies, direct dissolution in PBS is preferred. Always validate solubility under experimental conditions using UV/Vis spectroscopy (λmax = 224, 296 nm) .

Q. What safety precautions are critical when handling this compound in the laboratory?

Follow OSHA HCS guidelines: wear nitrile gloves, lab coats, and eye protection. Avoid inhalation or skin contact (GHS07 hazard classification). In case of exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists. Store at -20°C in airtight, light-protected containers .

Advanced Research Questions

Q. How can discrepancies in reported dopamine D2 receptor binding affinities (Ki = 66–340 nM) be addressed?

Variability in Ki values may arise from differences in assay conditions (e.g., radioligand type, temperature). To resolve contradictions:

  • Perform comparative binding assays using standardized protocols (e.g., [³H]-spiperone vs. [³H]-raclopride).
  • Validate results with orthogonal methods like functional cAMP inhibition assays.
  • Control for batch-to-batch purity variations (≥98% by HPLC) .

Q. What strategies optimize alizapride’s bioavailability in preclinical pharmacokinetic studies?

  • Formulation : Use co-solvents like PEG-400 to enhance solubility for intravenous delivery.
  • Dosing : Administer intravenously (1–10 mg/kg) or orally with enteric coatings to bypass gastric degradation.
  • Analytical Validation : Quantify plasma concentrations via LC-MS/MS with deuterated internal standards (e.g., Alizapride-¹³C-d3) .

Q. How can researchers validate analytical methods for alizapride quantification in complex matrices?

Follow ICH Q2(R1) guidelines:

  • Specificity : Confirm no interference from biological matrices using blank samples.
  • Linearity : Test over 50–200% of expected concentration ranges (e.g., 10–1000 ng/mL).
  • Accuracy/Precision : Achieve recovery rates of 85–115% and RSD <15% .

Data Contradiction and Reproducibility

Q. How should conflicting solubility data (e.g., ethanol insolubility vs. 0.5 mg/mL solubility) be reconciled?

Contradictions may stem from differences in purity grades or measurement techniques. To resolve:

  • Verify compound purity via NMR or mass spectrometry.
  • Use dynamic light scattering (DLS) to detect aggregates in ethanol.
  • Reference batch-specific certificates of analysis .

Q. What statistical approaches are recommended for comparing alizapride’s efficacy across studies?

Use meta-analysis with random-effects models to account for inter-study heterogeneity. For direct comparisons, apply Student’s t-test and F-test (95% confidence) to assess mean differences and variance ratios, respectively .

Tables

Parameter Value Reference
Dopamine D2 Ki66–340 nM
Solubility in PBS (pH 7.2)10 mg/mL
UV/Vis λmax224 nm, 296 nm
Recommended Storage-20°C, desiccated, protected from light

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alizapride hydrochloride
Reactant of Route 2
Reactant of Route 2
Alizapride hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.